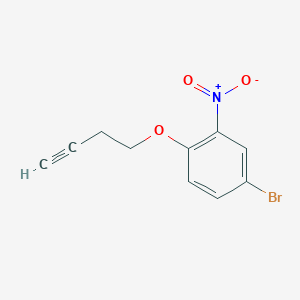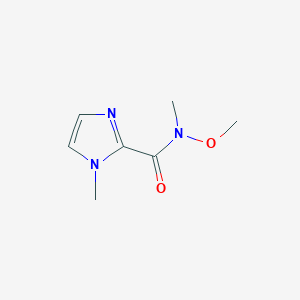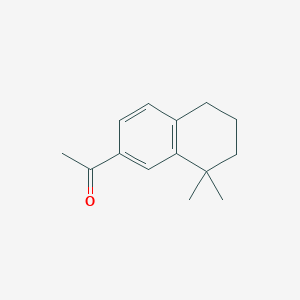
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone
Vue d'ensemble
Description
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is a chemical compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group at the second position and two methyl groups at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone typically involves the acetylation of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: 2-Carboxy-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Reduction: 2-(Hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes.
Comparaison Avec Des Composés Similaires
- 2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6-7,9H,4-5,8H2,1-3H3 |
Clé InChI |
YXIIZVXPGZQGQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(CCCC2(C)C)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
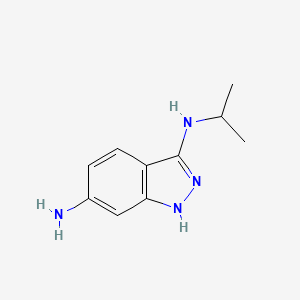
![3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8622575.png)

![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
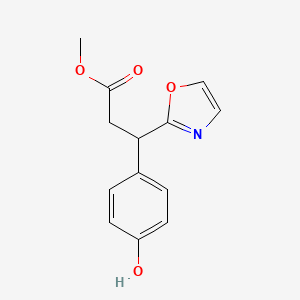
![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)
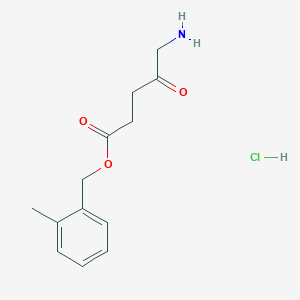
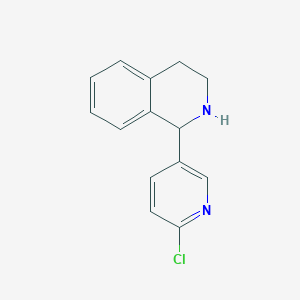
![1-Methyl-2-(propane-1-sulfinyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8622612.png)
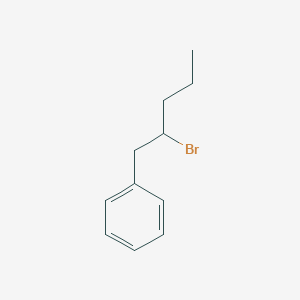
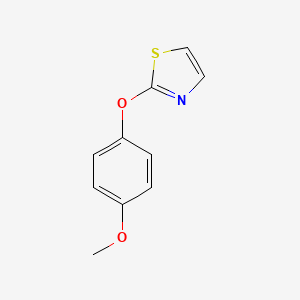
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B8622630.png)
